Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol
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Overview
Description
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol is a complex organic compound that belongs to the class of diisocyanates and phenolic esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol typically involves the reaction of diisocyanic acid with 4-(p-hydroxybenzyl)-o-cresol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction temperature is maintained between 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to enhance efficiency and scalability. The use of catalysts such as tin or titanium compounds can further improve the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and related compounds.
Substitution: Ethers and esters of the phenolic hydroxyl group.
Scientific Research Applications
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A phenolic acid with similar structural features but different functional groups.
4-Hydroxybenzyl alcohol: Shares the hydroxybenzyl moiety but lacks the isocyanate groups.
Protocatechuic acid: Another phenolic compound with antioxidant properties.
Uniqueness
This comprehensive overview highlights the significance and versatility of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol in various scientific and industrial domains
Properties
CAS No. |
2761-21-9 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-isocyanato-4-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-8-14(4-7-16(12)18-11-20)9-13-2-5-15(6-3-13)17-10-19/h2-8H,9H2,1H3 |
InChI Key |
LWCCXOJTEVAEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O |
Origin of Product |
United States |
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